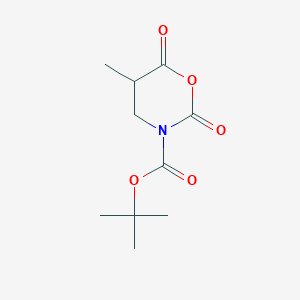

Tert-butyl 5-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "Tert-butyl 5-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate" is a chemical entity that appears to be related to a class of organic compounds known as oxazinanes. These compounds are characterized by a six-membered heterocyclic ring containing oxygen and nitrogen atoms. The tert-butyl group attached to the molecule indicates the presence of a bulky substituent, which can influence the compound's reactivity and physical properties.

Synthesis Analysis

The synthesis of related compounds often involves the use of amino acids or alcohols as starting materials. For instance, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate was prepared from L-alanine, and its enantiomers were obtained by resolution with O,O'-dibenzoyltartaric acid . Similarly, tetrahydro-3,5-dialkyl-N-(tert-butyloxycarbonyl)-4H-1,4-oxazine-2-ones were prepared from optically pure 2-amino alcohols . These methods suggest that the synthesis of the compound may also involve chiral starting materials and resolution techniques to achieve the desired stereochemistry.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of compounds. For example, the structure of related compounds such as ethyl (RS)-6-tert-butyl-5-methyl-4-oxo-2,3-dihydro-4H-1,3-oxazine-2-carboxylate was confirmed by X-ray analysis . This technique provides detailed information about the arrangement of atoms within a molecule and can be used to confirm the stereochemistry of the synthesized compound.

Chemical Reactions Analysis

The reactivity of oxazinane derivatives can be quite diverse. For instance, tert-butyl (RS)-3-oxy-substituted cyclopent-1-ene-carboxylates underwent kinetic resolutions to afford various derivatives . The presence of the tert-butyl group can influence the reactivity of the molecule, as seen in the selective synthesis of C(7),C(8)-functionalized and N(1)-tert-butyloxycarbonyl-substituted 4-oxopyrazolo[5,1-c][1,2,4]triazines . These examples indicate that the compound may also participate in a variety of chemical reactions, potentially leading to the formation of new derivatives with different functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. For instance, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was characterized using NMR spectroscopy and mass spectrometry, and its crystal structure was determined to understand its properties . Similarly, the crystal structure and DFT study of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate provided insights into its physicochemical properties . These techniques can be applied to the compound to determine its physical state, solubility, stability, and other relevant properties.

Wissenschaftliche Forschungsanwendungen

1. Chemistry of Isoxazoles

Tert-butyl 5-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate is involved in the study of isoxazoles chemistry. An example is the formation of ethyl (RS)-6-tert-butyl-5-methyl-4-oxo-2,3-dihydro-4H-1,3-oxazine-2-carboxylate during the treatment of 5-tert-butyl-4-methylisoxazole-3-ol with ethyl chloroacetate. This research offers insights into the rearrangement processes and structure of isoxazol-3-(2H)-one derivatives (Brehm, Madsen, Johansen, & Krogsgaard‐Larsen, 1991).

2. Hydroformylation Reactions

The compound is used in the field of hydroformylation reactions. For example, methyl (2R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate underwent hydroformylation, forming methyl (2R,4R)-2-tert-butyl-4-formyloxazolidine-3-carboxylate and methyl (2R,5S)-2-tert-butyl-5-formyl-oxazolidine-3-carboxylate. This process demonstrates high diastereoselectivity and is significant for synthesizing homochiral amino acid derivatives (Kollár & Sándor, 1993).

3. Green Synthesis of 1,3-Oxazinan-2-ones

The compound contributes to the green synthesis of 1,3-oxazinan-2-ones from amines and 1,3-diols, using dialkyl carbonates. This method demonstrates the influence of the hindrance of the dialkyl carbonate on the yield, and the selective formation of oxazinanones depending on the functionality of the diols used (McElroy, Aricò, & Tundo, 2012).

4. Preparation in Diels-Alder Reactions

The compound is also pivotal in Diels-Alder reactions, as seen in the preparation of tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate. These reactions are crucial for understanding rearrangements and the synthesis of complex organic molecules (Padwa, Brodney, & Lynch, 2003).

5. Formation and Reactivity Studies

This compound is involved in studies on the formation and reactivity of various organic compounds. For instance, it plays a role in the formation of tert-butyl 5(and 4)-methyl-3,6-dihydro-2H-1,2-oxazine-2-carboxylates and their subsequent deprotection and reductive cleavage to form other valuable organic intermediates (Tolman, Hanuš, & Sedmera, 1999).

Eigenschaften

IUPAC Name |

tert-butyl 5-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO5/c1-6-5-11(8(13)15-7(6)12)9(14)16-10(2,3)4/h6H,5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICAVRDITSQWMAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(=O)OC1=O)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50455460 |

Source

|

| Record name | N-Boc-beta-alanine-alpha-methyl-N-carboxyanhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 5-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate | |

CAS RN |

357610-32-3 |

Source

|

| Record name | N-Boc-beta-alanine-alpha-methyl-N-carboxyanhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B1338322.png)

![1-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]anthracene-9,10-dione](/img/structure/B1338341.png)